molecular formula C15H10ClN5O2S B12058608 5-(2-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478254-23-8

5-(2-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12058608
CAS No.: 478254-23-8
M. Wt: 359.8 g/mol
InChI Key: SWIBKIWANKLUHB-RQZCQDPDSA-N
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Description

Structural Features:
This compound belongs to the 1,2,4-triazole-3-thiol family, featuring:

  • A 2-chlorophenyl group at position 5, contributing steric bulk and electron-withdrawing effects.
  • A 3-nitrobenzylideneamino Schiff base substituent at position 4, enhancing π-conjugation and redox activity.
  • A thiol (-SH) group at position 3, critical for coordination chemistry and biological interactions.

Condensation of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol with 3-nitrobenzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) .

Purification via recrystallization or column chromatography .

Properties

CAS No.

478254-23-8

Molecular Formula

C15H10ClN5O2S

Molecular Weight

359.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10ClN5O2S/c16-13-7-2-1-6-12(13)14-18-19-15(24)20(14)17-9-10-4-3-5-11(8-10)21(22)23/h1-9H,(H,19,24)/b17-9+

InChI Key

SWIBKIWANKLUHB-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-chlorobenzaldehyde with 3-nitrobenzylidenehydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Structural Characteristics

The compound features a triazole ring, which is known for its diverse biological activities. Its structure includes:

  • 2-Chlorophenyl group : Enhances biological activity and solubility.
  • 3-Nitrobenzylidene moiety : Contributes to its reactivity and potential interactions with biological targets.
  • Thiol group (-SH) : Known for its ability to participate in redox reactions and interact with various biomolecules.

Molecular Formula

  • Molecular Weight : 359.8 g/mol
  • Chemical Formula : C15H10ClN5O2S

Antimicrobial Activity

Research indicates that 5-(2-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by interfering with protein synthesis mechanisms. The thiol group may play a crucial role in this activity by forming disulfide bonds with essential proteins in bacteria, thereby disrupting their function.

Antifungal Properties

In addition to antibacterial effects, the compound has demonstrated antifungal activity against several pathogenic fungi. Its mechanism may involve disrupting fungal cell wall synthesis or inhibiting specific enzymes required for fungal growth.

Anticancer Potential

The compound's anticancer properties are under investigation, particularly its ability to inhibit cell division by targeting specific enzymes involved in the cell cycle. Preliminary studies suggest it may induce apoptosis in cancer cells through oxidative stress mechanisms linked to its thiol functionality.

Case Studies

  • Antimicrobial Study : A study conducted on various bacterial strains revealed that the compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong activity comparable to standard antibiotics.
  • Fungal Inhibition : In vitro tests showed that the compound effectively inhibited the growth of Candida species, suggesting potential applications in treating fungal infections.
  • Cancer Cell Lines : Research involving human cancer cell lines demonstrated that treatment with this compound resulted in reduced viability and increased apoptosis rates, highlighting its potential as a chemotherapeutic agent.

Synthesis and Industrial Applications

The synthesis of 5-(2-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions that require careful optimization of conditions to achieve high yields and purity. While specific industrial applications remain limited, there is potential for scaling up production for pharmaceutical development.

Synthesis Overview

  • Starting Materials : Appropriate precursors containing chlorophenyl and nitrobenzylidene groups.
  • Reaction Conditions : Temperature, pressure, and solvent choice are critical for optimizing yield.
  • Purification Methods : Techniques such as recrystallization or chromatography may be employed to ensure purity.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The nitrobenzylidene moiety can undergo reduction to form reactive intermediates that interact with cellular components. The triazole ring can bind to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Key Properties :

  • Expected high melting point (>190°C) due to aromatic stacking and hydrogen bonding, similar to compound 9c (200–202°C) .
  • Potential applications in corrosion inhibition (thiol group adsorbs on metal surfaces) and bioactivity (nitro group enhances electron-deficient interactions) .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The 3-nitro group in the target compound increases electrophilicity, enhancing interactions with biological targets or metal surfaces compared to methoxy (e.g., compound 9d, 177–178°C) or phenoxy substituents .
  • Thiol Group :

    • Critical for forming disulfide bonds or coordinating with metals, as seen in corrosion inhibition studies for AA6061 aluminum alloy .

Corrosion Inhibition

  • Mechanism : Adsorption via thiol and aromatic groups forms protective layers on metal surfaces.
  • Performance: 5-[(4-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol achieves >90% inhibition efficiency on aluminum alloys . The target compound’s 3-nitro group may further improve adsorption due to stronger electron-deficient character.

Research Findings and Trends

Synthetic Yields :

  • Nitro-substituted derivatives (e.g., 9c , 81% yield) are synthesized more efficiently than methoxy analogues (e.g., 11d , 39% yield) due to reduced steric hindrance .

Thermal Stability :

  • Higher melting points correlate with nitro and chlorophenyl groups (e.g., 9c : 200–202°C vs. 11b : 80–81°C) .

Structure-Activity Relationships (SAR) :

  • Nitro groups enhance bioactivity and corrosion inhibition but may reduce solubility.
  • Chlorophenyl vs. Methoxyphenyl : Chlorine’s EWG nature improves target binding compared to methoxy’s electron-donating effects .

Biological Activity

5-(2-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H10ClN5O2S
  • CAS Number : 478254-23-8
  • Molecular Weight : 359.8 g/mol

The presence of the chlorophenyl and nitrobenzylidene groups in its structure is believed to influence its biological activity significantly.

Antimicrobial Activity

  • Overview : Triazole derivatives are known for their antimicrobial properties. Studies have shown that 5-(2-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibits potent activity against various bacterial strains.
  • Minimum Inhibitory Concentration (MIC) : Research indicates that this compound demonstrated significant antimicrobial activity with MIC values ranging from 31.25 to 62.5 μg/mL against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
  • Mechanism of Action : The mechanism by which triazoles exert their antimicrobial effects often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.

Anticancer Activity

  • Cell Line Studies : The compound has been evaluated for its anticancer potential using various cancer cell lines. Preliminary findings suggest that it may possess cytotoxic effects comparable to established chemotherapeutic agents.
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the triazole ring has been linked to enhanced anticancer activity. For instance, modifications that increase electron density on the aromatic rings can improve binding affinity to cancer cell targets .
  • Case Study : In a study involving a series of triazole derivatives, compounds structurally related to 5-(2-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibited IC50 values indicating significant growth inhibition in cancer cell lines .

Antioxidant Activity

  • Evaluation Methods : The antioxidant capacity of the compound has been assessed using various assays such as DPPH and ABTS radical scavenging tests.
  • Findings : Results indicate that the compound demonstrates considerable antioxidant activity, which is crucial for protecting cells from oxidative stress and may contribute to its overall therapeutic profile .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of 5-(2-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol compared to other triazole derivatives:

Compound NameAntimicrobial Activity (MIC μg/mL)Anticancer Activity (IC50 μM)Antioxidant Activity (DPPH IC50 μM)
Target Compound31.25 - 62.5TBDTBD
Compound A15 - 301020
Compound B25 - 501525

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